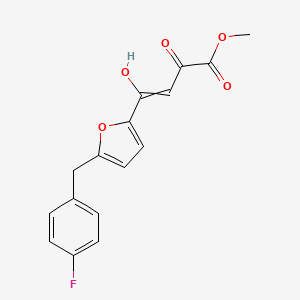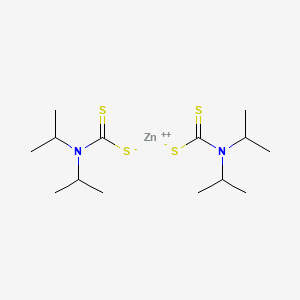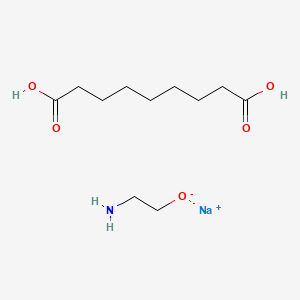
Sodium;2-aminoethanolate;nonanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-aminoethanolate typically involves the reaction of 2-aminoethanol with sodium metal or sodium hydride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Nonanedioic acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The reaction conditions involve the use of ozone and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of sodium 2-aminoethanolate involves the large-scale reaction of 2-aminoethanol with sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity of the product.
Nonanedioic acid is produced industrially through the oxidation of oleic acid using potassium permanganate or nitric acid. The process involves multiple steps, including purification and crystallization, to obtain high-purity nonanedioic acid.
化学反应分析
Types of Reactions
Sodium 2-aminoethanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-aminoacetaldehyde.
Reduction: It can be reduced to form 2-aminoethanol.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Nonanedioic acid undergoes reactions such as:
Esterification: It reacts with alcohols to form esters.
Reduction: It can be reduced to form nonanediol.
Condensation: It can undergo condensation reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Sodium 2-aminoethanolate can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides and are carried out in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Aminoacetaldehyde
Reduction: 2-Aminoethanol
Substitution: Substituted amines
Esterification: Esters of nonanedioic acid
Condensation: Amides of nonanedioic acid
科学研究应用
Sodium;2-aminoethanolate;nonanedioic acid has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Nonanedioic acid is used in the study of metabolic pathways and as a standard in analytical chemistry.
Medicine: Nonanedioic acid is used in dermatology for the treatment of acne and rosacea due to its antibacterial and anti-inflammatory properties.
Industry: It is used in the production of polymers, plasticizers, and lubricants.
作用机制
The mechanism of action of sodium 2-aminoethanolate involves its ability to act as a nucleophile in substitution reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds.
Nonanedioic acid exerts its effects through its ability to inhibit the growth of bacteria by interfering with their metabolic processes. It also has anti-inflammatory properties, which help reduce inflammation in the skin.
相似化合物的比较
Similar Compounds
Sodium 2-aminoethanol: Similar to sodium 2-aminoethanolate but lacks the sodium ion.
Nonanedioic acid: Similar to nonanedioic acid but without the sodium 2-aminoethanolate component.
Sodium 2-aminopentanedioate: Another sodium salt of an amino acid with similar properties.
Uniqueness
Sodium;2-aminoethanolate;nonanedioic acid is unique due to its combination of properties from both sodium 2-aminoethanolate and nonanedioic acid. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
属性
CAS 编号 |
125328-97-4 |
|---|---|
分子式 |
C11H22NNaO5 |
分子量 |
271.29 g/mol |
IUPAC 名称 |
sodium;2-aminoethanolate;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H6NO.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4;/h1-7H2,(H,10,11)(H,12,13);1-3H2;/q;-1;+1 |
InChI 键 |
SIAFLBODDJZBBZ-UHFFFAOYSA-N |
规范 SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(C[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



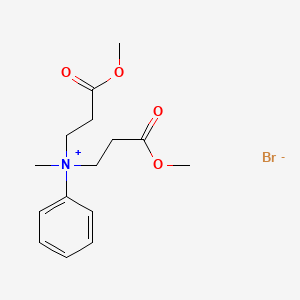
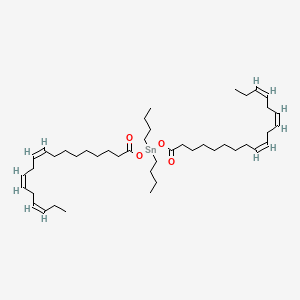

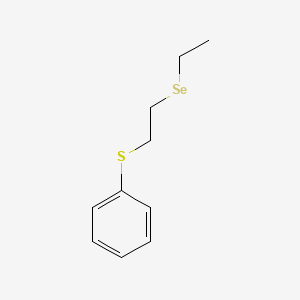
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)



![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)

